molecular formula C21H17N3O3S2 B2763777 N-(benzo[d]thiazol-5-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide CAS No. 941966-32-1

N-(benzo[d]thiazol-5-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide

Cat. No. B2763777
CAS RN: 941966-32-1
M. Wt: 423.51
InChI Key: MGZDWMQVJOSZAP-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-5-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide” is a compound that contains a thiazole ring, which is an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .

Scientific Research Applications

Photochromic Materials and Spiropyrans

Photochromic compounds change color upon exposure to light, and they find applications in optical devices, sensors, and data storage. The synthesis of novel photochromic spiro[indoline-2,3′-naphthopyrans] substituted with the 1,3-benzothiazol-2-yl group has been reported . These compounds exhibit luminescence properties in both the cyclic and merocyanine forms. Unlike their benzopyran analogs, they display lower relative stability of the merocyanine isomers.

Halocyclization and Iodosulfonylation Reactions

The selective halocyclization and iodosulfonylation of N-benzothiazol-2-yl alkynamides under mild conditions have been explored . This synthetic strategy leads to the formation of pyrimidobenzothiazoles. These heterocyclic compounds have potential applications in drug discovery and materials science.

G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Modulation

Researchers have discovered a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers that act as GIRK channel activators . These compounds could be valuable in developing therapeutic agents for neurological disorders and pain management.

Mechanism of Action

While the specific mechanism of action for “N-(benzo[d]thiazol-5-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide” is not available, similar compounds have been evaluated for their anti-inflammatory activity . These compounds showed the highest IC50 values for COX-1 inhibition, and demonstrated excellent COX-2 SI values .

Future Directions

Thiazole derivatives have been the focus of many recent synthetic developments due to their diverse biological activities . They have shown promise in the development of various drugs and biologically active agents . Therefore, “N-(benzo[d]thiazol-5-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide” and similar compounds may have potential for future research and development in the field of medicinal chemistry.

properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c1-24(17-5-3-2-4-6-17)29(26,27)18-10-7-15(8-11-18)21(25)23-16-9-12-20-19(13-16)22-14-28-20/h2-14H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZDWMQVJOSZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-5-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide

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